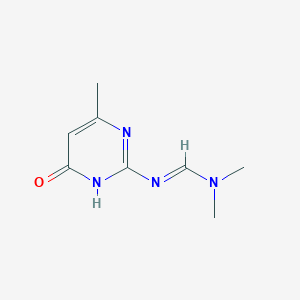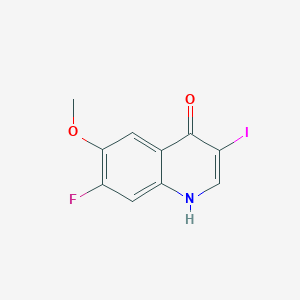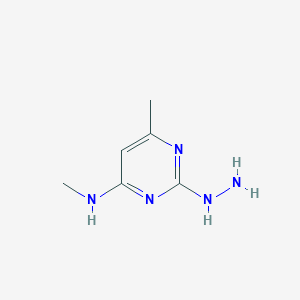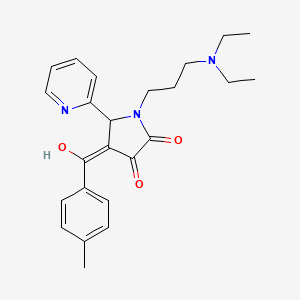
1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Chemical Properties
Crystal Structure Analysis : A study by Liu et al. (2012) detailed the crystal structure of a related compound, highlighting the angles between benzene and pyridine rings and the presence of intramolecular hydrogen bonds. This kind of structural analysis is crucial for understanding the chemical and physical properties of similar compounds (Hong-qiang Liu et al., 2012).
Synthesis and Evaluation of Derivatives : Rivalle et al. (1983) worked on new modifications of similar compounds, focusing on changes in the side chain and the intercalating heterocycle. Such studies are essential for developing compounds with enhanced properties or specific applications (C. Rivalle et al., 1983).
Biological Activities
Antitumor Properties : The research by Rivalle et al. (1983) also evaluated the antitumor properties of the synthesized compounds, which is a significant area of interest in pharmaceutical research (C. Rivalle et al., 1983).
Insecticidal and Fungicidal Activities : Zhu et al. (2014) synthesized novel compounds related to your compound of interest and evaluated their insecticidal and fungicidal activities. Such studies are crucial for discovering new pesticides or fungicides (Hongwei Zhu et al., 2014).
Antipsychotic Potential : Wise et al. (1987) synthesized a series of compounds, including one with a similar structure, and evaluated them for antipsychotic-like properties in animal tests. This kind of research contributes to the development of new psychiatric medications (L D Wise et al., 1987).
Synthesis of Antibiotics : Lall et al. (2012) described the synthesis of a key intermediate used in the preparation of a fluoroquinolone antibiotic, showcasing the importance of such compounds in antibiotic synthesis (M. Lall et al., 2012).
Chemical Synthesis and Applications
Synthetic Applications : The work by Yang et al. (2009) on the catalyzed intramolecular addition of tertiary enamides to ketones, resulting in pyrrol-2(3H)-one derivatives, demonstrates the compound's relevance in complex chemical synthesis processes (Luo Yang et al., 2009).
Liquid Crystal Research : Ong et al. (2018) synthesized liquid crystals containing pyridine, showcasing the use of related compounds in the field of materials science, particularly in the development of liquid crystal displays (L. Ong et al., 2018).
properties
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-4-26(5-2)15-8-16-27-21(19-9-6-7-14-25-19)20(23(29)24(27)30)22(28)18-12-10-17(3)11-13-18/h6-7,9-14,21,28H,4-5,8,15-16H2,1-3H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMFLVNXSCVNF-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

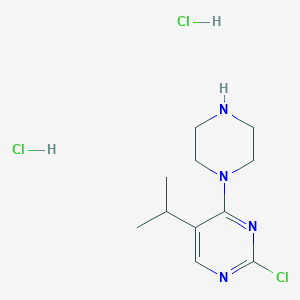
![N-(2,4-dimethoxyphenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2959995.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)

![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

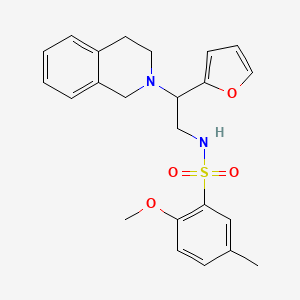
![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)
![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)
![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)

